molecular formula C19H18N2O2 B14381120 6-Benzyl-2-(dimethylamino)-5-phenyl-4H-1,3-oxazin-4-one CAS No. 90062-15-0

6-Benzyl-2-(dimethylamino)-5-phenyl-4H-1,3-oxazin-4-one

Katalognummer: B14381120
CAS-Nummer: 90062-15-0
Molekulargewicht: 306.4 g/mol
InChI-Schlüssel: FCFGOXVFZIPMLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Benzyl-2-(dimethylamino)-5-phenyl-4H-1,3-oxazin-4-one is a heterocyclic compound that belongs to the oxazinone family This compound is characterized by its unique structure, which includes a benzyl group, a dimethylamino group, and a phenyl group attached to an oxazinone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzyl-2-(dimethylamino)-5-phenyl-4H-1,3-oxazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine, dimethylamine, and benzaldehyde with an appropriate oxazinone precursor. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, under reflux conditions to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Benzyl-2-(dimethylamino)-5-phenyl-4H-1,3-oxazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxazinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable solvents and catalysts.

Major Products Formed:

    Oxidation: Oxidized oxazinone derivatives.

    Reduction: Reduced oxazinone derivatives.

    Substitution: Substituted oxazinone derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

6-Benzyl-2-(dimethylamino)-5-phenyl-4H-1,3-oxazin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 6-Benzyl-2-(dimethylamino)-5-phenyl-4H-1,3-oxazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Other Similar Compounds: 6-Benzyl-2-(dimethylamino)-5-phenyl-4H-1,3-oxazin-4-one can be compared with other oxazinone derivatives and heterocyclic compounds. Similar compounds include:

  • 6-Benzyl-2-(dimethylamino)-4H-chromen-4-one
  • 3,5-Diacetyl-2,6-dimethylpyridine derivatives
  • Imidazole containing compounds

Uniqueness: The uniqueness of this compound lies in its specific structural features, such as the presence of both benzyl and dimethylamino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

90062-15-0

Molekularformel

C19H18N2O2

Molekulargewicht

306.4 g/mol

IUPAC-Name

6-benzyl-2-(dimethylamino)-5-phenyl-1,3-oxazin-4-one

InChI

InChI=1S/C19H18N2O2/c1-21(2)19-20-18(22)17(15-11-7-4-8-12-15)16(23-19)13-14-9-5-3-6-10-14/h3-12H,13H2,1-2H3

InChI-Schlüssel

FCFGOXVFZIPMLH-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=NC(=O)C(=C(O1)CC2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.